molecular formula C18H16N2O2S2 B3520974 N,N'-bis(2-thienylmethyl)phthalamide

N,N'-bis(2-thienylmethyl)phthalamide

Cat. No.: B3520974
M. Wt: 356.5 g/mol
InChI Key: HNKKCHUZVPYHLY-UHFFFAOYSA-N
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Description

N,N’-bis(2-thienylmethyl)phthalamide is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in pharmaceuticals, agrochemicals, and organic materials. The compound features a phthalimide core with two thienylmethyl groups attached to the nitrogen atoms, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-thienylmethyl)phthalamide typically involves the condensation of phthalic anhydride with 2-thienylmethylamine. The reaction is usually carried out in an organic solvent such as toluene or xylene under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of N,N’-bis(2-thienylmethyl)phthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-thienylmethyl)phthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis(2-thienylmethyl)phthalamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(2-thienylmethyl)phthalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-pyridyl)phthalamide: Similar structure but with pyridyl groups instead of thienylmethyl groups.

    Phthalimide: The parent compound without any substituents.

    Naphthalimide: Similar to phthalimide but with a naphthalene core.

Uniqueness

N,N’-bis(2-thienylmethyl)phthalamide is unique due to the presence of thienylmethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specific applications that other phthalimide derivatives may not be able to achieve .

Properties

IUPAC Name

1-N,2-N-bis(thiophen-2-ylmethyl)benzene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c21-17(19-11-13-5-3-9-23-13)15-7-1-2-8-16(15)18(22)20-12-14-6-4-10-24-14/h1-10H,11-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKKCHUZVPYHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CS2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.